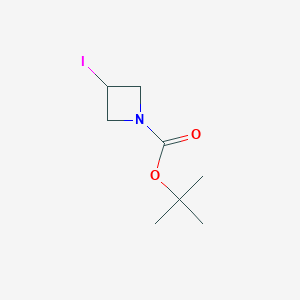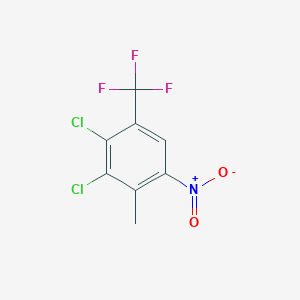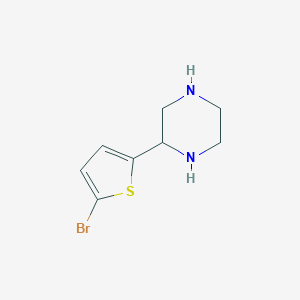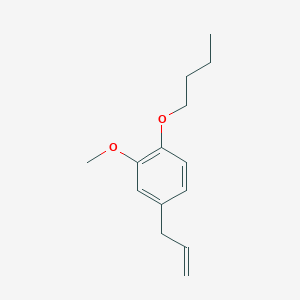
イリフロフェノン
概要
説明
Iriflophenone is a synthetic phenolic compound that is widely used in pharmaceuticals and laboratory experiments due to its unique properties. It is a white crystalline solid that is soluble in water, ethanol, and other organic solvents. It is a versatile compound that can be used in many different applications, including as a dye, a surfactant, and an antioxidant. Its chemical properties make it an ideal choice for a variety of laboratory experiments, as it is both stable and non-toxic.
科学的研究の応用
胃腸感染症に対する天然抗生物質
イリフロフェノン-3-C-β-Dグルコピラノシドは、イリフロフェノンの誘導体であり、胃腸感染症の治療のための天然抗生物質として有望であることが示されている。 これは、Dryopteris ramosa 植物から単離されており、Klebsiella pneumoniae、Staphylococcus aureus、およびEscherichia coliなどの菌株に対して強力な抗菌作用を示す 。この化合物は、消化器系の細菌感染症の治療法の開発において大きな進歩となる可能性がある。
民族薬学的用途
イリフロフェノンの誘導体を含むDryopteris ramosaの水性画分は、伝統的にパキスタンのガリヤット地域で胃腸障害を治すために使用されている。 この民族薬学的用途は、化合物の抗菌特性によって裏付けられており、伝統的な医療慣行を裏付けている 。
細胞毒性研究
イリフロフェノン化合物は、その細胞毒性効果について研究されている。たとえば、イリフロフェノンの誘導体の水性および70%エタノール抽出物は、濃度依存的にケラチノサイト細胞の生存率を低下させることが示されている。 これは、細胞死のメカニズムの研究に潜在的な用途を示唆しており、癌研究において関連する可能性がある 。
熱分解速度論
イリフロフェノン-3,5-C-β-d-ジグルコシドやイリフロフェノン-3-C-β-d-グルコシドなどのイリフロフェノン誘導体の熱分解速度論に関する研究が行われている。 これらの化合物の様々な温度における安定性と分解を理解することは、医薬品の保管と使用に関する情報を提供する 。
pH-速度プロファイル
イリフロフェノン誘導体のpH-速度プロファイルも、様々なpHレベルでの安定性を評価するために研究されている。 これは、生物学的システムや産業プロセスで遭遇する可能性のある様々なpH環境で安定した化合物を調製するために重要である 。
抗菌植物抽出物
イリフロフェノンは、抗菌植物抽出物のより広範なカテゴリーの一部である。 その活性は、植物由来の化合物がどのようにして微生物感染症と戦うために使用できるかという理解に貢献し、これは抗生物質耐性の増加に直面して特に関連している 。
薬理作用の概要
イリフロフェノン誘導体の薬理作用は多岐にわたり、広範囲の潜在的な治療用途を示している。 研究はこれらの作用の概要を提供しており、これらの化合物に基づいた新薬の開発につながる可能性がある 。
生物活性化合物の単離
イリフロフェノンの誘導体などの生物活性化合物を植物から単離するプロセスは、重要な研究分野である。 これには、カラムクロマトグラフィーや構造解明のための分光法などの技術が含まれ、これは天然物化学と創薬に不可欠である 。
作用機序
Target of Action
Iriflophenone, specifically Iriflophenone 3-C-β-D glucoside (IPG), is a Benzophenone derivative that has been found to have various pharmacological actions . It has been shown to have strong potential against bacterial strains such as Klebsiella pneumoniae, Staphylococcus aureus, and Escherichia coli . It also has α-glucosidase inhibition activity, which is stronger than the drug acarbose .
Mode of Action
The mode of action of Iriflophenone involves its interaction with its targets, leading to changes in the biological system. For instance, it has been shown to lower blood glucose levels and enhance glucose uptake . This suggests that Iriflophenone interacts with glucose transporters and enzymes involved in glucose metabolism, thereby influencing glucose levels in the body.
Biochemical Pathways
Iriflophenone affects several biochemical pathways. Its α-glucosidase inhibition activity suggests that it interferes with the carbohydrate digestion pathway, slowing down the breakdown of complex carbohydrates into glucose . This results in a slower release of glucose into the bloodstream, which can help manage blood glucose levels. Furthermore, it has been shown to scavenge ABTS [2,2’-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)] and peroxyl radicals , indicating its involvement in antioxidant pathways.
Result of Action
The primary result of Iriflophenone’s action is its ability to lower blood glucose levels and enhance glucose uptake . It has been shown to lower blood glucose levels by 46.4% and enhance glucose uptake by 153% . These effects make Iriflophenone a promising candidate for managing blood glucose levels.
Action Environment
The action of Iriflophenone can be influenced by various environmental factors. For instance, the aqueous fraction of Dryopteris ramosa, from which Iriflophenone is obtained, is used by inhabitants of the Galliyat region of Pakistan to treat their gastrointestinal tract ailments This suggests that the efficacy of Iriflophenone can be influenced by factors such as the method of extraction and the specific environment of the plant source
Safety and Hazards
生化学分析
Biochemical Properties
Iriflophenone interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found in the leaves of Aquilaria sinensis, where it plays a role in the plant’s biochemical reactions
Cellular Effects
It has been suggested that it may have anti-inflammatory, anti-tumor, and analgesic effects . It may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The stability and degradation of Iriflophenone over time in laboratory settings have been studied
Dosage Effects in Animal Models
The effects of Iriflophenone at different dosages in animal models have been studied. For instance, a pharmacokinetic study of Iriflophenone in rat plasma was conducted after intravenous administration
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels
Transport and Distribution
It is possible that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
(4-hydroxyphenyl)-(2,4,6-trihydroxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O5/c14-8-3-1-7(2-4-8)13(18)12-10(16)5-9(15)6-11(12)17/h1-6,14-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJWDTJDEGSHOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the major plant sources of iriflophenone and its derivatives?
A1: Iriflophenone and its glycosylated derivatives are primarily found in the leaves of plants belonging to the genera Aquilaria, Cyclopia, and Mangifera. [, , , , , , , , , , ]
Q2: Which specific iriflophenone derivatives have been isolated from Aquilaria species?
A2: Studies have identified iriflophenone 3-C-β-D-glucoside, iriflophenone 3,5-C-β-D-diglucoside, and iriflophenone 2-O-α-L-rhamnopyranoside as major constituents in Aquilaria leaves. [, , , , ]
Q3: Besides Aquilaria, what other plant sources contain iriflophenone 3-C-β-D-glucoside?
A3: Iriflophenone 3-C-β-D-glucoside has also been isolated from Cyclopia genistoides, Mangifera indica, and Dryopteris ramosa. [, , ]
Q4: What are the primary analytical techniques used to identify and quantify iriflophenone derivatives in plant extracts?
A4: Researchers widely employ High-Performance Liquid Chromatography (HPLC) coupled with various detectors like Diode Array Detection (DAD) and Mass Spectrometry (MS) for both qualitative and quantitative analyses. [, , , , , , , , ]
Q5: Can you elaborate on the use of HPLC-DAD in analyzing iriflophenone derivatives?
A5: HPLC-DAD allows the separation and identification of individual iriflophenone glycosides based on their unique retention times and UV-Vis absorption spectra. [, , , , ] This technique is crucial for characterizing the complex phenolic profiles of plant extracts.
Q6: How does HPLC-MS contribute to understanding the chemical composition of these extracts?
A6: HPLC-MS provides accurate mass data and fragmentation patterns of the separated compounds, enabling the identification of known iriflophenone derivatives and the discovery of novel analogs. [, , , , , ]
Q7: Has any research explored the use of Enzyme-Linked Immunosorbent Assay (ELISA) for iriflophenone detection?
A7: Yes, a study developed a specific polyclonal antibody-based ELISA for the rapid and sensitive detection of iriflophenone 3-C-β-D-glucoside in Aquilaria samples. [, ] This method offers a promising alternative for high-throughput screening.
Q8: What is the reported molecular formula and molecular weight of iriflophenone?
A8: Iriflophenone has a molecular formula of C13H10O5 and a molecular weight of 246.22 g/mol. []
Q9: Which spectroscopic techniques were used to determine the structure of iriflophenone?
A9: The structure of iriflophenone was elucidated using Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. [, ]
Q10: What is the core structure of iriflophenone and its derivatives?
A10: Iriflophenone belongs to the benzophenone class of compounds. [, , ] Its derivatives often involve glycosylation at various positions on the benzophenone core. [, ]
Q11: What significant biological activities have been attributed to iriflophenone and its derivatives?
A11: Research suggests that iriflophenone derivatives, particularly iriflophenone 3-C-β-D-glucoside, display antioxidant, anti-inflammatory, antidiabetic, antiplatelet, and α-glucosidase inhibitory activities. [, , , , , , , , , ]
Q12: How potent is iriflophenone 3-C-β-D-glucoside in inhibiting α-glucosidase compared to other compounds?
A12: While iriflophenone 3-C-β-D-glucoside showed α-glucosidase inhibitory activity, genkwanin, an O-methylated flavone also found in Aquilaria crassna leaves, exhibited more potent inhibition in the same study. []
Q13: Can you elaborate on the antioxidant properties of iriflophenone derivatives?
A13: Iriflophenone 3-C-β-D-glucoside, iriflophenone 3,5-C-β-D-diglucoside, and mangiferin, commonly found together in Aquilaria crassna leaves, have demonstrated antioxidant effects. [, , ] Specifically, iriflophenone 3-C-β-D-glucoside showed significant radical scavenging activity and increased the expression of antioxidant enzymes like glutathione peroxidase-1 in HEK-293 cells. []
Q14: How do the antioxidant capacities of iriflophenone 3-C-β-D-glucoside compare to mangiferin and isomangiferin?
A14: Studies using online HPLC antioxidant assays revealed that iriflophenone 3-C-β-D-glucoside possesses comparable antioxidant capacity to mangiferin and isomangiferin, key bioactive xanthones found in Cyclopia genistoides. []
Q15: What is the role of iriflophenone 3-C-β-D-glucoside in influencing blood glucose levels?
A15: In vivo studies using a diabetic mouse model demonstrated that iriflophenone 3-C-β-D-glucoside effectively lowered fasting blood glucose levels, exhibiting potency comparable to insulin. []
Q16: How does iriflophenone 3-C-β-D-glucoside exert its blood glucose-lowering effects?
A16: Iriflophenone 3-C-β-D-glucoside, similar to the methanolic extract of Aquilaria sinensis, enhances glucose uptake in rat adipocytes, suggesting a potential mechanism for its antidiabetic activity. []
Q17: Are there any studies investigating the anti-inflammatory effects of iriflophenone derivatives?
A17: Yes, research has shown that an ethanolic extract of Aquilaria malaccensis leaves, containing iriflophenone 2-O-α-L-rhamnopyranoside and iriflophenone 3-C-β-D-glucoside, exhibits anti-inflammatory activity by suppressing nitric oxide production in LPS/IFN-γ-stimulated RAW 264.7 macrophages. []
Q18: Has the potential of iriflophenone derivatives in managing obesity been explored?
A18: A study using 3T3-L1 adipocytes indicated that fractions enriched with iriflophenone-3-C-β-D-glucoside-4-O-β-D-glucoside, a benzophenone, influenced lipid metabolism by stimulating lipolysis and modulating the expression of genes involved in lipid metabolism. []
Q19: What is the significance of studying the thermal degradation kinetics of iriflophenone derivatives?
A19: Understanding the thermal stability of iriflophenone 3,5-C-β-d-diglucoside and iriflophenone 3-C-β-d-glucoside, as conducted in a study on Aquilaria crassna leaf extract, is crucial for determining appropriate processing and storage conditions to maintain their bioactivity in food and pharmaceutical applications. []
Q20: What are the key findings regarding the stability of iriflophenone derivatives at different pH levels?
A20: pH-rate profile studies revealed that iriflophenone 3,5-C-β-d-diglucoside, iriflophenone 3-C-β-d-glucoside, and mangiferin exhibit good stability under neutral to acidic conditions, which is valuable information for formulating them into stable products. []
Q21: Are there any studies that investigate the structure-activity relationships of iriflophenone derivatives?
A21: A study focusing on the synthesis of iriflophenone 2-O-α-L-rhamnopyranoside and aquilarisinin, along with their derivatives, examined their α-glucosidase inhibitory activity, providing valuable insights into the structural features essential for bioactivity. []
Q22: What is the importance of exploring alternative applications of iriflophenone-rich plant materials, like mango leaves?
A22: Utilizing mango leaves, a by-product of the mango industry, as a source of bioactive compounds like iriflophenone 3-C-β-D-glucoside presents a sustainable approach to valorize agricultural waste and potentially develop valuable products. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-[2-(Methylamino)propyl]phenyl] hydrogen sulfate](/img/structure/B49142.png)









![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis[[tert-butyl(dimethyl)silyl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B49175.png)



